molecular formula C9H8O5 B15139851 Arabidopyl alcohol

Arabidopyl alcohol

Cat. No.: B15139851
M. Wt: 196.16 g/mol
InChI Key: JZWUYCGDMCRRTE-OWOJBTEDSA-N
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Description

Arabidopyl alcohol is a naturally occurring compound found in certain plant species, including Arabidopsis thaliana. These compounds are derived from phenylalanine and are part of the phenylpropanoid pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: Arabidopyl alcohol is synthesized from the catechol-substituted substrate caffealdehyde. The synthesis involves the hydroxylation of p-coumaraldehyde by the enzyme CYP84A4, a phenylpropanoid hydroxylase . This process produces caffealdehyde, which is then converted to this compound through a series of enzymatic reactions involving ring cleavage dioxygenase .

Industrial Production Methods: While there is limited information on the industrial production of this compound, it is likely that the process would involve the large-scale cultivation of Arabidopsis thaliana or other suitable plant species, followed by extraction and purification of the compound. Advances in metabolic engineering and synthetic biology could potentially enhance the yield and efficiency of production.

Chemical Reactions Analysis

Types of Reactions: Arabidopyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to form arabidopic acid. This reaction typically requires an oxidizing agent such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield iso-arabidopyl alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives. These reactions often require catalysts such as acids or bases.

Major Products: The major products formed from these reactions include iso-arabidopyl alcohol, arabidopic acid, and iso-arabidopic acid .

Scientific Research Applications

Arabidopyl alcohol has several scientific research applications across various fields:

Comparison with Similar Compounds

Properties

Molecular Formula

C9H8O5

Molecular Weight

196.16 g/mol

IUPAC Name

4-[(E)-3-hydroxyprop-1-enyl]-6-oxopyran-2-carboxylic acid

InChI

InChI=1S/C9H8O5/c10-3-1-2-6-4-7(9(12)13)14-8(11)5-6/h1-2,4-5,10H,3H2,(H,12,13)/b2-1+

InChI Key

JZWUYCGDMCRRTE-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=C(OC1=O)C(=O)O)/C=C/CO

Canonical SMILES

C1=C(C=C(OC1=O)C(=O)O)C=CCO

Origin of Product

United States

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